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In the rapidly evolving field of power electronics, the quest for higher efficiency, power density,
and switching frequencies has led to the widespread adoption of wide-bandgap (WBG)
semiconductors. Among these, Silicon Carbide (SiC) and Gallium Nitride (GaN) have
emerged as the frontrunners, each offering distinct advantages in high-frequency applications.
This guide provides an objective comparison of their performance, supported by experimental
data, and details the methodologies for key characterization experiments.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of SiC and GaN devices, offering
a clear comparison for researchers and drug development professionals in their respective
applications.

Table 1: Material Properties of SiC, GaN, and Si
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4H-Silicon Carbide

Gallium Nitride

Propert Silicon (Si
S (S0 (SiC) (GaN)

Bandgap (eV) 1.12 3.26 3.4
Critical Electric Field

0.3 3.0 3.3
(MV/cm)
Electron Mobility

1450 900 2000
(cm2/V:s)
Electron Saturation

, 1.0 2.0 25

Velocity (107 cm/s)
Thermal Conductivity

15 3.0-5.0 1.3-23

(W/icm-K)

Table 2: Device Performance Characteristics in High-Frequency Applications
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Parameter

SiC MOSFETs

GaN HEMTs

Breakdown Voltage

Typically >1200 V, up to
several kV.[1]

Typically up to 650 V, with
advancements pushing

towards higher voltages.[1]

Switching Frequency

Up to a few MHz.[2]

Several MHz to >100 MHz.[3]

On-Resistance (Rds(on))

Low, but generally higher than
GaN for the same voltage

class.

Very low, leading to lower

conduction losses.

Switching Losses

Lower than Si, but generally
higher than GaN due to larger

device capacitances.

Significantly lower than Si and
SiC, enabling higher efficiency
at high frequencies.[3]

Thermal Conductivity

Excellent, allowing for better
heat dissipation and operation

at higher temperatures.[4]

Good, but lower than SiC,
requiring more advanced
thermal management in high-

power applications.[3]

Gate Drive Requirements

Higher gate drive voltage
(typically 18-20V) and a
negative voltage for turn-off

are often required.[2]

Lower gate drive voltage
(typically 5-6V), simplifying
driver design.

Reverse Recovery Charge

(Qrn)

SiC MOSFET body diodes
exhibit some reverse recovery,
though significantly less than
Si. SiC Schottky diodes have

near-zero Qrr.

GaN HEMTs have zero reverse
recovery charge due to the

absence of a body diode.[3]

Table 3: Efficiency Comparison in a DC-DC Boost Converter
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Switching Si MOSFET SiC MOSFET GaN HEMT
Frequency Efficiency Efficiency Efficiency
25 kHz 92.4% 95.1% 95.5%

50 kHz 93.0% 96.1% 96.3%

100 kHz 86.6% 90.2% 93.2%

125 kHz 80.8% 85.2% 92.3%

Source: Data adapted from a comparative study using a DC-DC Boost Converter.[5]

Experimental Protocols

Accurate characterization of SiC and GaN devices is crucial for their effective implementation.
The following are detailed methodologies for key experiments.

Double Pulse Test (DPT) for Switching Parameter
Characterization

The Double Pulse Test is the industry-standard method for evaluating the switching
performance of power devices, including turn-on (Eon) and turn-off (Eoff) energy losses, and
reverse recovery characteristics.[6]

Objective: To measure the switching characteristics of a SIC MOSFET or GaN HEMT under
controlled conditions.

Experimental Setup:
» Device Under Test (DUT): The SiC or GaN transistor to be characterized.
o Freewheeling Diode/Device: Typically, a device of the same type as the DUT.

e Inductive Load (L): Replicates the conditions in a typical converter circuit. The inductor
should not saturate at peak test currents.[7]

o DC Power Supply (Vdc): Provides the bus voltage.
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» Arbitrary Function Generator (AFG): Generates the two gate pulses with precise timing.[6]
e Gate Driver: Amplifies the AFG signal to drive the DUT's gate.

» Oscilloscope: To measure drain-source voltage (Vds), drain current (Id), and gate-source
voltage (Vgs). High-bandwidth, differential voltage probes and current probes are essential
for accurate measurements.

Procedure:

o First Pulse: The AFG sends a long pulse to the gate of the DUT. This allows the inductor
current to ramp up to the desired test level.

o Turn-off: The first pulse is terminated, and the DUT turns off. The inductor current then
freewheels through the second device. The turn-off characteristics (Eoff) are measured
during this transition.

e Second Pulse: After a short delay, a second, shorter pulse is applied to the DUT's gate.

e Turn-on: The DUT turns on again into the freewheeling current. The turn-on characteristics
(Eon) and the reverse recovery behavior of the freewheeling device are measured during
this transition.

o Data Analysis: The oscilloscope waveforms of Vds and Id are used to calculate the switching
energy losses. Eon is calculated by integrating the product of Vds and Id during the turn-on
transition. Eoff is calculated similarly during the turn-off transition.

Dynamic On-Resistance (Rds(on)) Measurement

For GaN transistors, the on-resistance can increase when switched at high frequencies, a
phenomenon known as dynamic Rds(on).[8]

Objective: To measure the on-resistance of a GaN HEMT under high-frequency switching
conditions.

Experimental Setup:

e Aresonant switching circuit operating under zero-voltage switching (ZVS) is often used.[8]
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» A high-bandwidth voltage probe is used to measure the drain-source voltage during the on-
state.

e A current probe measures the drain current.

e A high-precision power analyzer measures the DC power input to the circuit.

Procedure:

The resonant circuit is operated at the desired switching frequency and off-state voltage.

e The DC power input to the unloaded resonant circuit is accurately measured. This power
corresponds to the losses in the circuit.

e The losses are carefully disambiguated to isolate the conduction losses in the DUT.

e The dynamic Rds(on) is then calculated by dividing the conduction loss by the square of the
RMS drain current.

Thermal Conductivity Measurement using Time-Domain
Thermoreflectance (TDTR)

Objective: To measure the thermal conductivity of SiC and GaN wafers.
Experimental Setup:

e Pump-Probe Laser System: A femtosecond laser is split into a "pump" beam and a "probe"
beam.

e Transducer Layer: A thin metal film (e.g., Al, Au) is deposited on the sample surface to
absorb the pump beam and reflect the probe beam.

o Photodetector and Lock-in Amplifier: To measure the change in reflectivity of the probe
beam.

Procedure:

e The pump beam heats a small spot on the sample surface.
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e The probe beam, delayed in time relative to the pump, measures the change in surface
temperature by detecting the change in the material's reflectivity.

e By varying the delay time between the pump and probe pulses, the cooling curve of the
surface is mapped.

» This cooling curve is then fitted to a thermal model of the material stack to extract the
thermal conductivity of the substrate and the thermal boundary resistance between the
layers.[9]

Visualizations
Experimental Workflow for Double Pulse Test
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Caption: Double Pulse Test Experimental Workflow.

Logical Relationship: SIC vs. GaN Application Suitability
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Caption: Application domains for SiC and GaN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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